[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Scientific Research Applications
1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Compared to other piperazine derivatives, 1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(2-Methoxyphenyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)(oxo)acetyl)piperazine .
These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C26H35N3O3S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H35N3O3S/c1-20-8-6-10-25(22(20)3)27-15-17-28(18-16-27)26(30)23-11-13-29(14-12-23)33(31,32)19-24-9-5-4-7-21(24)2/h4-10,23H,11-19H2,1-3H3 |
InChI Key |
YZHFENYUSOBCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4C)C |
Origin of Product |
United States |
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